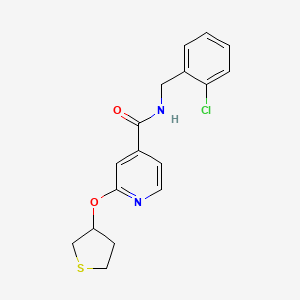

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c18-15-4-2-1-3-13(15)10-20-17(21)12-5-7-19-16(9-12)22-14-6-8-23-11-14/h1-5,7,9,14H,6,8,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOIEUTGPBJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzylamine, tetrahydrothiophene, and isonicotinic acid.

Formation of Intermediate: The 2-chlorobenzylamine is reacted with isonicotinic acid to form an intermediate amide.

Etherification: The intermediate is then subjected to etherification with tetrahydrothiophene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Halogen substitution reactions can occur at the chlorobenzyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide

Uniqueness

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its specific structural features, such as the presence of the isonicotinamide moiety and the tetrahydrothiophene group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by relevant studies and data.

The synthesis of this compound typically involves several steps:

- Starting Materials : The process begins with 2-chlorobenzylamine, tetrahydrothiophene, and isonicotinic acid.

- Formation of Intermediate : 2-Chlorobenzylamine reacts with isonicotinic acid to form an intermediate amide.

- Etherification : The intermediate undergoes etherification with tetrahydrothiophene to yield the final product.

Chemical Reactions :

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Can yield amine or alcohol derivatives.

- Substitution : Possible at the chlorobenzyl moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram range .

| Compound | MIC (μg/mL) | Strain Type |

|---|---|---|

| Compound A | <1 | Sensitive Strain (ATCC 25177) |

| Compound B | 0.48 | MDR Strain |

| Compound C | 3.9 | XDR Strain |

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent activity with a significant selectivity index compared to non-cancerous cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | 2.5 | Low |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to apoptosis in cancer cells and inhibition of microbial growth .

Case Studies

Recent studies have highlighted the compound's potential in treating resistant strains of bacteria and cancer cells:

- Study on Tuberculosis : A derivative exhibited MICs against MDR and XDR strains of Mycobacterium tuberculosis, suggesting its utility in treating drug-resistant infections .

- Breast Cancer Model : In vivo experiments showed that treatment with the compound inhibited lung metastasis in a TNBC mouse model more effectively than standard treatments like TAE226 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.